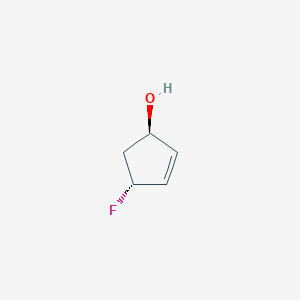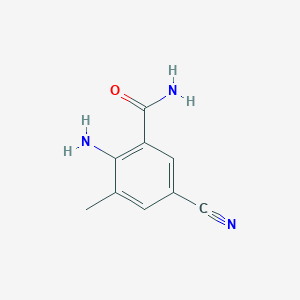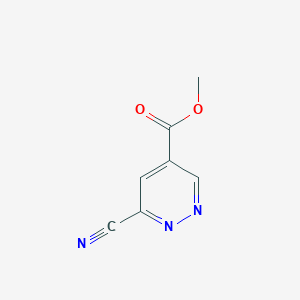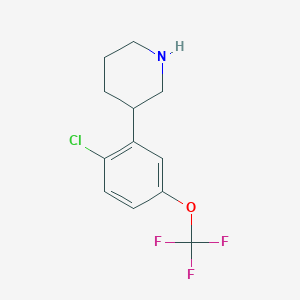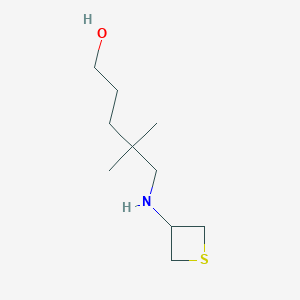
4,4-Dimethyl-5-(thietan-3-ylamino)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-5-(thietan-3-ylamino)pentan-1-ol is a chemical compound with the molecular formula C10H21NOS and a molecular weight of 203.35 g/mol . This compound is known for its unique structure, which includes a thietane ring, making it a valuable asset in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-(thietan-3-ylamino)pentan-1-ol typically involves the reaction of thietane derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-5-(thietan-3-ylamino)pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various halogenated compounds. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
4,4-Dimethyl-5-(thietan-3-ylamino)pentan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-5-(thietan-3-ylamino)pentan-1-ol involves its interaction with specific molecular targets and pathways. The thietane ring in its structure is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,4-Dimethyl-5-(thietan-3-ylamino)pentan-1-ol include:
- 4,4-Dimethyl-3-(thietan-3-ylamino)pentan-1-ol
- 4,4-Dimethyl-5-(thietan-2-ylamino)pentan-1-ol
- 4,4-Dimethyl-5-(thietan-4-ylamino)pentan-1-ol
Uniqueness
What sets this compound apart from similar compounds is its specific thietane ring position and the resulting unique chemical and biological properties. This uniqueness makes it particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C10H21NOS |
|---|---|
Molecular Weight |
203.35 g/mol |
IUPAC Name |
4,4-dimethyl-5-(thietan-3-ylamino)pentan-1-ol |
InChI |
InChI=1S/C10H21NOS/c1-10(2,4-3-5-12)8-11-9-6-13-7-9/h9,11-12H,3-8H2,1-2H3 |
InChI Key |
WWJBWIBJSMHBKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCO)CNC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



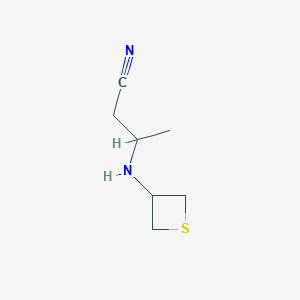
![8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13007772.png)
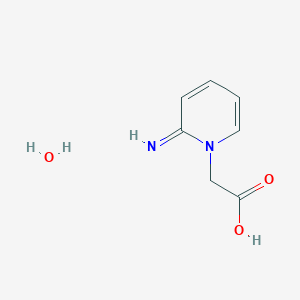

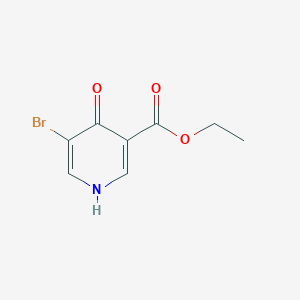

![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13007793.png)
![5-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13007796.png)

